molecular formula C17H14O5 B2916389 3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one CAS No. 196928-54-8

3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2916389
CAS No.: 196928-54-8
M. Wt: 298.294
InChI Key: ORHFQEJMEMWWLJ-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. In cancer cells, it can induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one is unique due to its specific structural features, such as the presence of both ethoxy and hydroxy groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antioxidant and anticancer properties, making it a valuable compound for further research and development.

Biological Activity

3-(4-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one, a synthetic flavonoid compound, has garnered attention for its diverse biological activities, particularly in the fields of medicine and pharmacology. This compound is part of the chromone derivative family and exhibits potential antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16O4C_{17}H_{16}O_4, with a molecular mass of approximately 284.31 g/mol. Its structure features a chromen-4-one backbone with an ethoxy group at the 3-position and a hydroxy group at the 7-position, which are crucial for its biological activity.

Property Details
Molecular FormulaC17H16O4C_{17}H_{16}O_4
Molecular Weight284.31 g/mol
Functional GroupsEthoxy, Hydroxy

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It functions by scavenging free radicals and reducing oxidative stress, which is critical in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways. By modulating these pathways, it may reduce inflammation, making it a candidate for treating inflammatory diseases.

Anticancer Properties

Several studies have highlighted the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of anti-apoptotic proteins : This leads to increased cell death in tumor cells.
  • Activation of pro-apoptotic proteins : Enhancing the apoptotic signaling pathways.

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer) cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress.
  • Apoptotic Pathway Activation : It promotes apoptosis in cancer cells by modulating Bcl-2 family proteins and activating caspases.
  • Anti-inflammatory Pathway : Inhibition of cyclooxygenase (COX) enzymes contributes to its anti-inflammatory effects.

Study on Anticancer Activity

A study published in Pharmaceuticals reported that this compound showed significant cytotoxicity against MCF7 cells with an IC50 value of approximately 25 µM after 48 hours of treatment. The compound induced apoptosis through oxidative stress mechanisms, as evidenced by increased ROS levels and activation of caspase pathways.

Comparative Studies

Comparative studies with similar flavonoids have shown that the unique ethoxy substitution enhances lipophilicity and bioavailability, potentially leading to improved therapeutic efficacy compared to other compounds like quercetin and apigenin .

Properties

IUPAC Name

3-(4-ethoxyphenoxy)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-2-20-12-4-6-13(7-5-12)22-16-10-21-15-9-11(18)3-8-14(15)17(16)19/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHFQEJMEMWWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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